molecular formula C12H14FNO B3107862 5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate CAS No. 162553-39-1

5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate

Cat. No.: B3107862
CAS No.: 162553-39-1
M. Wt: 207.24 g/mol
InChI Key: AIOZECUNBHKILD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is a heterocyclic compound featuring a pyrrolium core substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2,2-dimethyl-3,4-dihydro-2H-pyrrole-1-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyrrolium core and fluorophenyl substitution make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-fluorophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-12(2)8-7-11(14(12)15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZECUNBHKILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 2
5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 3
5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 4
5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 5
5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Reactant of Route 6
5-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate

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